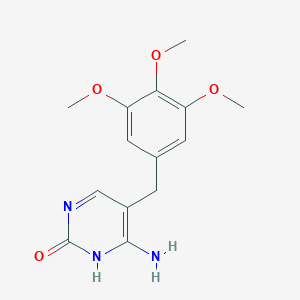

2-Désamino-2-hydroxy triméthoprime

Vue d'ensemble

Description

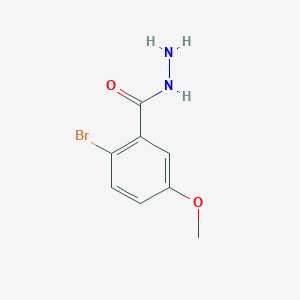

2-Desamino-2-hydroxy trimethoprim is a derivative of trimethoprim, a well-known antibiotic primarily used to treat bacterial infections. This compound has a molecular formula of C14H17N3O4 and a molecular weight of 291.3025 g/mol . It is structurally similar to trimethoprim but lacks the amino group at the second position and has a hydroxyl group instead.

Applications De Recherche Scientifique

2-Desamino-2-hydroxy trimethoprim has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

The primary target of 2-Desamino-2-hydroxy trimethoprim, also known as 6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a molecule essential for the production of bacterial DNA .

Mode of Action

2-Desamino-2-hydroxy trimethoprim acts by inhibiting DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s mode of action is similar to that of trimethoprim, another antifolate antibiotic .

Biochemical Pathways

By inhibiting DHFR, 2-Desamino-2-hydroxy trimethoprim disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria . This disruption affects downstream processes, including DNA replication and cell division, ultimately leading to bacterial death .

Pharmacokinetics

Trimethoprim, a structurally related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine . .

Result of Action

The inhibition of DHFR by 2-Desamino-2-hydroxy trimethoprim results in the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication and growth, leading to the death of the bacteria .

Action Environment

The action of 2-Desamino-2-hydroxy trimethoprim can be influenced by environmental factors such as pH . For instance, the basicity of trimethoprim, a related compound, allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Additionally, the presence of other substances in the environment, such as additional carbon sources, can also influence the biodegradation of the compound .

Analyse Biochimique

Biochemical Properties

2-Desamino-2-hydroxy trimethoprim plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is structurally and chemically related to trimethoprim, another antifolate antimicrobial used in the treatment of plasmodial infections . The nature of these interactions is complex and multifaceted, involving a range of pharmacological activities .

Cellular Effects

The effects of 2-Desamino-2-hydroxy trimethoprim on various types of cells and cellular processes are significant. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with bacteriostatic agents .

Molecular Mechanism

At the molecular level, 2-Desamino-2-hydroxy trimethoprim exerts its effects through a variety of mechanisms. It inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), thereby preventing the synthesis of bacterial DNA and ultimately inhibiting bacterial survival .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Desamino-2-hydroxy trimethoprim in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the TS-inhibitory effects induced by a 24-h exposure to the folate-based TS inhibitors including 2-Desamino-2-hydroxy trimethoprim were quantitated using the MGH-U1 human bladder carcinoma .

Dosage Effects in Animal Models

The effects of 2-Desamino-2-hydroxy trimethoprim vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Desamino-2-hydroxy trimethoprim is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Desamino-2-hydroxy trimethoprim within cells and tissues is a complex process. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Desamino-2-hydroxy trimethoprim and any effects on its activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desamino-2-hydroxy trimethoprim involves the modification of trimethoprimThis can be achieved through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of 2-Desamino-2-hydroxy trimethoprim typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Desamino-2-hydroxy trimethoprim undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethoprim: The parent compound, widely used as an antibiotic.

Pyrimethamine: Another antifolate drug used to treat parasitic infections.

Methotrexate: A chemotherapeutic agent that also inhibits DHFR.

Uniqueness

2-Desamino-2-hydroxy trimethoprim is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, trimethoprim. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Propriétés

IUPAC Name |

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-91-1 | |

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.